molecular formula C20H22N4O4S B11072873 1'-Allyl-3-nitro-2'-thioxo-6A,7,8,9,10,11-hexahydro-2'H,5H-spiro[azepino[1,2-A]quinoline-6,5'-pyrimidine]-4',6'(1'H,3'H)-dione

1'-Allyl-3-nitro-2'-thioxo-6A,7,8,9,10,11-hexahydro-2'H,5H-spiro[azepino[1,2-A]quinoline-6,5'-pyrimidine]-4',6'(1'H,3'H)-dione

Cat. No.: B11072873
M. Wt: 414.5 g/mol
InChI Key: SEXGIEBCSZPANH-UHFFFAOYSA-N
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Description

1’-Allyl-3-nitro-2’-thioxo-6A,7,8,9,10,11-hexahydro-2’H,5H-spiro[azepino[1,2-A]quinoline-6,5’-pyrimidine]-4’,6’(1’H,3’H)-dione is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-Allyl-3-nitro-2’-thioxo-6A,7,8,9,10,11-hexahydro-2’H,5H-spiro[azepino[1,2-A]quinoline-6,5’-pyrimidine]-4’,6’(1’H,3’H)-dione typically involves multi-step reactions. One common method involves the reaction of 4-amino-3-ethoxycarbonyl-1,2-dihydrospiro(naphthalene-2,1’-cyclohexane) with allylisothiocyanate, followed by cyclization in the presence of a base . The intermediate thiourea is then cyclized without isolation from the reaction mixture .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and complex synthesis. the use of continuous flow reactors and advanced catalytic systems could potentially be explored to scale up the production.

Chemical Reactions Analysis

Types of Reactions

1’-Allyl-3-nitro-2’-thioxo-6A,7,8,9,10,11-hexahydro-2’H,5H-spiro[azepino[1,2-A]quinoline-6,5’-pyrimidine]-4’,6’(1’H,3’H)-dione undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitro group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Potassium hydroxide, sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

1’-Allyl-3-nitro-2’-thioxo-6A,7,8,9,10,11-hexahydro-2’H,5H-spiro[azepino[1,2-A]quinoline-6,5’-pyrimidine]-4’,6’(1’H,3’H)-dione has several scientific research applications:

    Medicinal Chemistry: It has potential antineoplastic and antimonoamineoxidase properties.

    Materials Science: Its unique spiro structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used to study enzyme interactions and inhibition mechanisms.

Mechanism of Action

The mechanism of action of 1’-Allyl-3-nitro-2’-thioxo-6A,7,8,9,10,11-hexahydro-2’H,5H-spiro[azepino[1,2-A]quinoline-6,5’-pyrimidine]-4’,6’(1’H,3’H)-dione involves its interaction with specific molecular targets. For instance, its antineoplastic activity may be due to its ability to inhibit certain enzymes involved in cell proliferation . The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1’-Allyl-3-nitro-2’-thioxo-6A,7,8,9,10,11-hexahydro-2’H,5H-spiro[azepino[1,2-A]quinoline-6,5’-pyrimidine]-4’,6’(1’H,3’H)-dione stands out due to its spiro structure, which imparts unique chemical and physical properties

Properties

Molecular Formula

C20H22N4O4S

Molecular Weight

414.5 g/mol

IUPAC Name

3'-nitro-1-prop-2-enyl-2-sulfanylidenespiro[1,3-diazinane-5,6'-6a,7,8,9,10,11-hexahydro-5H-azepino[1,2-a]quinoline]-4,6-dione

InChI

InChI=1S/C20H22N4O4S/c1-2-9-23-18(26)20(17(25)21-19(23)29)12-13-11-14(24(27)28)7-8-15(13)22-10-5-3-4-6-16(20)22/h2,7-8,11,16H,1,3-6,9-10,12H2,(H,21,25,29)

InChI Key

SEXGIEBCSZPANH-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=O)C2(CC3=C(C=CC(=C3)[N+](=O)[O-])N4C2CCCCC4)C(=O)NC1=S

Origin of Product

United States

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